molecular formula C9H12N2O B6166538 3-(5-methylpyridin-3-yl)propanamide CAS No. 1862440-29-6

3-(5-methylpyridin-3-yl)propanamide

Cat. No.: B6166538
CAS No.: 1862440-29-6
M. Wt: 164.20 g/mol
InChI Key: QZZSQQPBUHLWHE-UHFFFAOYSA-N
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Description

3-(5-methylpyridin-3-yl)propanamide, also known as MPP, is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in scientific research and industry due to their unique chemical properties.

Preparation Methods

The synthesis of 3-(5-methylpyridin-3-yl)propanamide typically involves the use of 5-methylnicotinic acid as the starting material . The synthetic route includes several steps:

    Bromination: 5-methylnicotinic acid is brominated using N-bromosuccinimide in the presence of a catalyst such as azobisisobutyronitrile to yield 3-(bromomethyl)-5-methylpyridine.

    Reduction: The brominated product is then reduced using sodium borohydride in methanol to obtain 5-methylpyridin-3-ylmethanol.

    Amidation: Finally, the alcohol is converted to the amide by reacting it with propanoyl chloride in the presence of a base such as triethylamine.

Chemical Reactions Analysis

3-(5-methylpyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Scientific Research Applications

3-(5-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, thereby modulating their activity . This compound can inhibit the activity of enzymes involved in metabolic pathways, leading to changes in cellular processes . Additionally, it can interact with receptors on the cell surface, affecting signal transduction pathways .

Comparison with Similar Compounds

3-(5-methylpyridin-3-yl)propanamide can be compared with other pyridine derivatives such as 2-(pyridin-2-yl)pyrimidine and 2-(pyridin-3-yl)-1H-benzo[d]imidazole . These compounds share similar structural features but differ in their chemical reactivity and biological activity. For example, 2-(pyridin-2-yl)pyrimidine derivatives are known for their anti-fibrotic activity, while 2-(pyridin-3-yl)-1H-benzo[d]imidazole derivatives exhibit antibacterial properties . The unique structure of this compound allows it to interact with different molecular targets, making it a valuable compound in various fields of research.

Properties

CAS No.

1862440-29-6

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(5-methylpyridin-3-yl)propanamide

InChI

InChI=1S/C9H12N2O/c1-7-4-8(6-11-5-7)2-3-9(10)12/h4-6H,2-3H2,1H3,(H2,10,12)

InChI Key

QZZSQQPBUHLWHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CCC(=O)N

Purity

95

Origin of Product

United States

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